molecular formula C30H20Br2O6 B11545279 Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate

Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate

Cat. No.: B11545279
M. Wt: 636.3 g/mol
InChI Key: OQYRYRYWUKMALT-UHFFFAOYSA-N
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Description

3,4’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE is a complex organic compound characterized by the presence of bromophenyl groups and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone under basic conditions to form a chalcone intermediate. This intermediate is then subjected to further reactions, including bromination and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,4’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in halogen bonding, while the biphenyl core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4-bromophenyl)phenylamino biphenyl
  • 4,4’-Bis(bromomethyl)biphenyl
  • 4-Bromobiphenyl

Uniqueness

3,4’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,4’-DICARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a combination of bromophenyl groups and a biphenyl core, making it a versatile compound for various applications .

Properties

Molecular Formula

C30H20Br2O6

Molecular Weight

636.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-[4-[2-(4-bromophenyl)-2-oxoethoxy]carbonylphenyl]benzoate

InChI

InChI=1S/C30H20Br2O6/c31-25-12-8-20(9-13-25)27(33)17-37-29(35)22-6-4-19(5-7-22)23-2-1-3-24(16-23)30(36)38-18-28(34)21-10-14-26(32)15-11-21/h1-16H,17-18H2

InChI Key

OQYRYRYWUKMALT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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